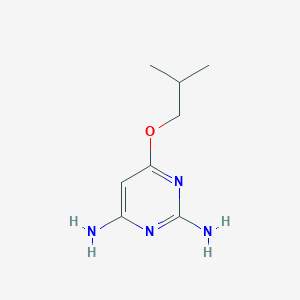

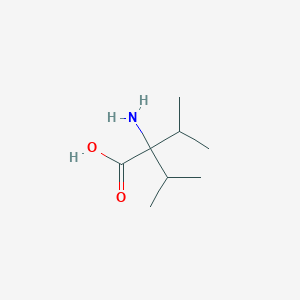

alpha,alpha-Diisopropylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It contains an α-amino group, an α-carboxylic acid group, and a side chain isopropyl group, making it a non-polar aliphatic amino acid . Valine is essential in humans, meaning the body cannot synthesize it; it must be obtained from dietary sources such as meats, dairy products, soy products, beans, and legumes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Valine can be synthesized through several steps starting from pyruvic acid. The initial part of the pathway also leads to leucine. The intermediate α-ketoisovalerate undergoes reductive amination with glutamate . Industrial production methods often involve fermentation processes using bacteria or yeast that have been genetically modified to overproduce valine .

Analyse Des Réactions Chimiques

Types of Reactions

Valine undergoes various chemical reactions, including:

Oxidation: Valine can be oxidized to form α-ketoisovalerate.

Reduction: Reduction of valine can lead to the formation of isobutyraldehyde.

Substitution: Valine can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) are commonly used.

Major Products

Oxidation: α-Ketoisovalerate

Reduction: Isobutyraldehyde

Substitution: Various substituted valine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Valine has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Plays a crucial role in protein synthesis and is involved in various metabolic pathways.

Industry: Used in the production of dietary supplements and as a feed additive in animal nutrition.

Mécanisme D'action

Valine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA (tRNA). Valine also plays a role in the regulation of blood sugar levels and the stimulation of muscle growth and repair . The molecular targets and pathways involved include the mTOR pathway, which is crucial for cell growth and metabolism .

Comparaison Avec Des Composés Similaires

Valine is similar to other branched-chain amino acids (BCAAs) such as leucine and isoleucine. valine is unique in its specific role in muscle metabolism and its ability to be converted into glucose via gluconeogenesis . Similar compounds include:

Leucine: Another BCAA involved in protein synthesis and muscle repair.

Isoleucine: A BCAA that plays a role in energy production and immune function.

Valine’s uniqueness lies in its specific metabolic pathways and its essential role in human nutrition .

Propriétés

Formule moléculaire |

C8H17NO2 |

|---|---|

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

2-amino-3-methyl-2-propan-2-ylbutanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)8(9,6(3)4)7(10)11/h5-6H,9H2,1-4H3,(H,10,11) |

Clé InChI |

OUBVKSUTYWBLCS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(C)C)(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B8457407.png)

![ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate](/img/structure/B8457455.png)

![tert-Butyl 2-benzyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B8457477.png)

![3-methanesulfonyl 1H-pyrazolo[3,4-c]pyridine](/img/structure/B8457502.png)